molecular formula C10H7NO4 B2673733 4-(5-Hydroxyisoxazol-3-yl)benzoic acid CAS No. 2091988-18-8

4-(5-Hydroxyisoxazol-3-yl)benzoic acid

Cat. No.: B2673733
CAS No.: 2091988-18-8
M. Wt: 205.169
InChI Key: NOXDENOBLWNTCL-UHFFFAOYSA-N
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Description

4-(5-Hydroxyisoxazol-3-yl)benzoic acid is a compound that features a benzoic acid moiety linked to a hydroxyisoxazole ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

4-(5-Hydroxyisoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(5-Hydroxyisoxazol-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxyisoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyisoxazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to these targets, leading to various biological effects .

Properties

IUPAC Name

4-(5-oxo-2H-1,2-oxazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-5,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDENOBLWNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284833
Record name 4-(5-Hydroxy-3-isoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178168-22-4
Record name 4-(5-Hydroxy-3-isoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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